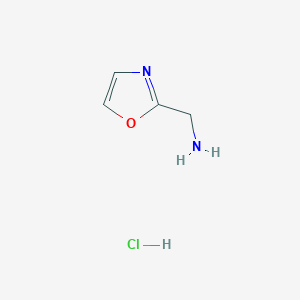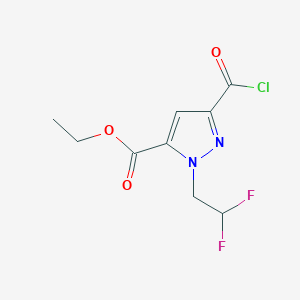
Ethyl 5-carbonochloridoyl-2-(2,2-difluoroethyl)pyrazole-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 5-carbonochloridoyl-2-(2,2-difluoroethyl)pyrazole-3-carboxylate is a chemical compound that has been the subject of extensive scientific research. This compound is commonly referred to as "CDDP" and is used in various fields of research, including medicinal chemistry, pharmacology, and biochemistry.
Mechanism of Action
The mechanism of action of CDDP involves the inhibition of DNA synthesis and replication in cancer cells. This results in the induction of apoptosis, or programmed cell death, in cancer cells. CDDP has also been shown to inhibit the activity of various enzymes involved in the inflammatory response, leading to its anti-inflammatory and analgesic effects.
Biochemical and physiological effects:
CDDP has been shown to induce various biochemical and physiological effects in cancer cells. These include the inhibition of DNA synthesis and replication, the induction of apoptosis, and the inhibition of various enzymes involved in the inflammatory response. CDDP has also been shown to have a low toxicity profile, making it a potential candidate for the development of anticancer drugs.
Advantages and Limitations for Lab Experiments
One of the advantages of using CDDP in lab experiments is its potent anticancer activity against various types of cancer cells. However, one of the limitations of using CDDP is its low solubility in water, which can limit its bioavailability and efficacy in vivo. Additionally, CDDP can be toxic to normal cells at high concentrations, which can limit its therapeutic potential.
Future Directions
Future research on CDDP could focus on the development of more efficient synthesis methods to improve its solubility and bioavailability. Additionally, further studies could be conducted to investigate the potential use of CDDP in combination with other anticancer drugs to enhance its therapeutic efficacy. Finally, studies could be conducted to investigate the potential use of CDDP in the treatment of inflammatory disorders such as arthritis.
Conclusion:
In conclusion, CDDP is a chemical compound that has been extensively studied in the field of medicinal chemistry and pharmacology. It exhibits potent anticancer activity against various types of cancer cells and has anti-inflammatory and analgesic properties. While CDDP has advantages in lab experiments, such as its potent anticancer activity, it also has limitations, such as its low solubility in water and potential toxicity to normal cells. Future research on CDDP could focus on improving its solubility and bioavailability, investigating its potential use in combination with other anticancer drugs, and exploring its potential use in the treatment of inflammatory disorders.
Synthesis Methods
The synthesis of CDDP involves the reaction of ethyl 5-carboxylate pyrazole with thionyl chloride and 2,2-difluoroethylamine. The reaction proceeds under reflux conditions and yields the desired product. The purity of the product is typically confirmed using various analytical techniques, including NMR spectroscopy and mass spectrometry.
Scientific Research Applications
CDDP has been extensively studied in the field of medicinal chemistry and pharmacology. It has been shown to exhibit potent anticancer activity against various types of cancer cells, including lung, breast, and ovarian cancer cells. CDDP has also been shown to have anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of inflammatory disorders such as arthritis.
properties
IUPAC Name |
ethyl 5-carbonochloridoyl-2-(2,2-difluoroethyl)pyrazole-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClF2N2O3/c1-2-17-9(16)6-3-5(8(10)15)13-14(6)4-7(11)12/h3,7H,2,4H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWQNUDKRGWBXKF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=NN1CC(F)F)C(=O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClF2N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 5-carbonochloridoyl-2-(2,2-difluoroethyl)pyrazole-3-carboxylate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

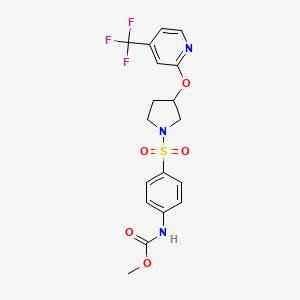
![N-(2,6-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2,2-diphenylacetamide](/img/structure/B2691984.png)
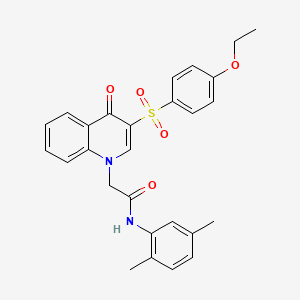
![N-(3-((3-ethoxypropyl)amino)quinoxalin-2-yl)benzo[c][1,2,5]thiadiazole-4-sulfonamide](/img/structure/B2691987.png)

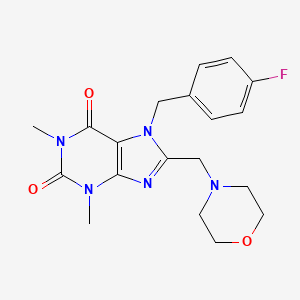



![1-(4-fluorobenzyl)-3-(4-methoxybenzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2691998.png)
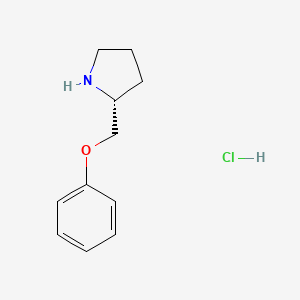
![[1-(Methoxymethyl)-2-oxabicyclo[2.1.1]hexan-4-yl]methanamine](/img/structure/B2692001.png)
![4-[(2-Chlorophenyl)sulfonyl]-2,6-dimethylmorpholine](/img/structure/B2692002.png)
